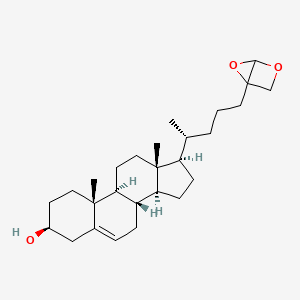![molecular formula C27H44O3 B10763666 5-{2-[1-(5-Hydroxy-1,5-dimethyl-hexyl)-7A-methyl-octahydro-inden-4-ylidene]-ethylidene}-4-methylene-cyclohexane-1,3-diol](/img/structure/B10763666.png)
5-{2-[1-(5-Hydroxy-1,5-dimethyl-hexyl)-7A-methyl-octahydro-inden-4-ylidene]-ethylidene}-4-methylene-cyclohexane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MC1288, also known as 20-epi-1α,25-dihydroxycholecalciferol, is a synthetic analogue of vitamin D. This compound has been developed to exhibit enhanced biological activity and reduced calcemic effects compared to natural vitamin D. MC1288 is primarily known for its potent immunomodulatory and anti-inflammatory properties, making it a valuable candidate for various therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MC1288 involves multiple steps, starting from the natural precursor, vitamin D3. The key steps include the introduction of the 20-epi modification and the hydroxylation at positions 1 and 25. The synthetic route typically involves the following steps:
Protection of hydroxyl groups: The hydroxyl groups at positions 1 and 25 are protected using suitable protecting groups.
20-epi modification: The C-20 position is modified to introduce the 20-epi configuration.
Deprotection and hydroxylation: The protecting groups are removed, and the hydroxyl groups are introduced at positions 1 and 25 using specific reagents and conditions.
Industrial Production Methods
Industrial production of MC1288 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yielding reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
MC1288 undergoes various chemical reactions, including:
Oxidation: MC1288 can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the hydroxyl groups or other functional groups in the molecule.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various reagents, including halogens and nucleophiles, are used under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .
Scientific Research Applications
MC1288 has a wide range of scientific research applications, including:
Chemistry: MC1288 is used as a model compound to study the structure-activity relationships of vitamin D analogues.
Biology: It is used to investigate the biological effects of vitamin D analogues on cellular processes, including cell proliferation, differentiation, and apoptosis.
Medicine: MC1288 is being explored for its potential therapeutic applications in treating autoimmune diseases, cancer, and bone disorders. .
Mechanism of Action
MC1288 exerts its effects by binding to the vitamin D receptor, a nuclear receptor that regulates the expression of various genes involved in calcium homeostasis, immune response, and cell proliferation. Upon binding to the vitamin D receptor, MC1288 induces conformational changes that enhance the receptor’s ability to interact with specific DNA sequences, leading to the activation or repression of target genes. This mechanism underlies its immunomodulatory and anti-inflammatory effects .
Comparison with Similar Compounds
MC1288 is compared with other vitamin D analogues, such as EB1089 and CB1093. These compounds share similar structures but differ in their biological activities and calcemic effects. MC1288 is unique in its potent immunomodulatory properties and reduced calcemic activity, making it a valuable candidate for therapeutic applications where minimizing calcium-related side effects is crucial .
List of Similar Compounds
EB1089: Another vitamin D analogue with reduced calcemic activity and potent biological effects.
CB1093: A vitamin D analogue with similar immunomodulatory properties but different calcemic effects.
1,25-dihydroxyvitamin D3: The natural form of vitamin D with potent biological activity but higher calcemic effects
Properties
Molecular Formula |
C27H44O3 |
|---|---|
Molecular Weight |
416.6 g/mol |
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2S)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b20-10+,21-11-/t18-,22+,23+,24-,25-,27+/m0/s1 |
InChI Key |
GMRQFYUYWCNGIN-WJBPREEXSA-N |
Isomeric SMILES |
C[C@@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


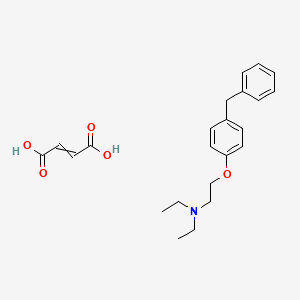
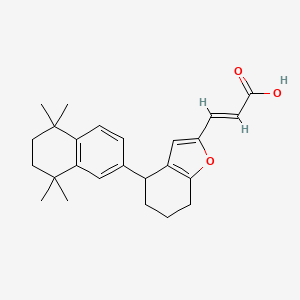
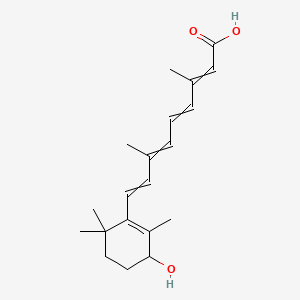
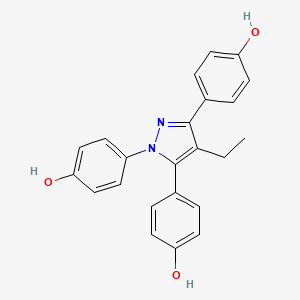
![4-[4-[5-[2-(Dibenzylamino)-2-oxoethyl]-2-heptyl-4-oxo-1,3-thiazolidin-3-yl]butyl]benzoic acid](/img/structure/B10763594.png)
![5-allyl-10-methoxy-2,2,4-trimethyl-2,5-dihydro-1H-chromeno[3,4-f]quinoline](/img/structure/B10763600.png)
![(8S,11R,13S,14S,17S)-17-acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10763610.png)
![[[[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B10763619.png)
![4-[4-[(2R,5R)-5-[2-(dibenzylamino)-2-oxoethyl]-2-heptyl-4-oxo-1,3-thiazolidin-3-yl]butyl]benzoic acid](/img/structure/B10763632.png)
![3-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-3-oxopropanenitrile](/img/structure/B10763634.png)
![tetrasodium;[[[(2R,3R,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B10763650.png)
![3-(9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-3-oxopropanenitrile](/img/structure/B10763658.png)
![5-[2-[1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B10763672.png)
